Cas no 85909-08-6 (tert-Butyl 2-oxopyrrolidine-1-carboxylate)

tert-Butyl 2-oxopyrrolidine-1-carboxylate structure
85909-08-6 structure
Product Name:tert-Butyl 2-oxopyrrolidine-1-carboxylate
Numero CAS:85909-08-6
MF:C9H15NO3
MW:185.220302820206
MDL:MFCD00674099
CID:727399
PubChem ID:379000
Update Time:2025-05-28

tert-Butyl 2-oxopyrrolidine-1-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • tert-Butyl 2-oxopyrrolidine-1-carboxylate
    • N-Boc-2-pyrrolidinone
    • 1-(TERT-BUTOXYCARBONYL)-2-PYRROLIDINONE
    • 1-BOC-Pyrrolidin-2-one
    • 1-Pyrrolidinecarboxylicacid, 2-oxo-, 1,1-dimethylethyl ester
    • 2-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester
    • tert-Butyl 2-oxo-1-pyrrolidinecarboxylate
    • 1,1-Dimethylethyl 2-oxo-1-pyrrolidinecarboxylate
    • 1-(tert-Butoxycarbonyl)-2-oxopyrrolidine
    • 1-(tert-Butoxycarbonyl)pyrrolidin-2-one
    • 2-Oxopyrrolidine-1-carboxylic acid tert-butyl ester
    • N-(tert-Butoxycarbonyl)pyrrolidin-2-one
    • N-(tert-Butyloxycarbonyl)pyrrolidin-2-one
    • N-tert-Butoxycarbonyl-2-oxopyrrolidine
    • NSC 662770
    • J-524459
    • EN300-110323
    • tert-Butyl2-oxopyrrolidine-1-carboxylate
    • Tert-butyl 2-oxopyrrolidine-1-carboxylate;1-BOC-2-Pyrrolidinone
    • 1-BOC-2-Pyrrolidinone
    • GJJYYMXBCYYXPQ-UHFFFAOYSA-N
    • SS-3403
    • PYRROLIDIN-2-ONE, N-BOC PROTECTED
    • AKOS015841632
    • NS00039100
    • 1-(t-butoxycarbonyl)-2-pyrrolidinone
    • tert-butyl oxopyrrolidine-1-carboxylate
    • tert-Butyl-2-oxo-1-pyrrolidinecarboxylate
    • CS-0181165
    • NSC662770
    • NSC-662770
    • SCHEMBL205421
    • 1-(tert-Butoxy)carbonyl-pyrrolidin-2-one
    • 85909-08-6
    • N-Boc-2-oxopyrrolidine
    • 1-pyrrolidinecarboxylic acid, 2-oxo-, 1,1-dimethylethyl ester
    • AC-24502
    • UNII-9GS4FVG7EW
    • DTXSID60235235
    • AB06934
    • Tert butyl-2-oxo-1-pyrrolidinecarboxylate
    • BCP32535
    • Tert.butyl-2-oxo-1-pyrrolidinecarboxylate
    • 9GS4FVG7EW
    • tert-butyl 2-oxo-pyrrolidine-1-carboxylate
    • SY030188
    • MFCD00674099
    • N-boc-pyrrolidone
    • NCI60_021677
    • 2-Oxopyrrolidine-1-carboxylic acid t-butyl ester
    • 2-oxo-pyrrolidin-1-carboxylic acid t-butyl ester
    • CHEMBL1996540
    • 1-(tert-Butoxycarbonyl)-2-pyrrolidinone, 97%
    • CS-M1641
    • N-tert-Butyloxycarbonyl-2-pyrrolidinone
    • DTXCID60157726
    • 1-Boc-2-oxopyrrolidine
    • MDL: MFCD00674099
    • Inchi: 1S/C9H15NO3/c1-9(2,3)13-8(12)10-6-4-5-7(10)11/h4-6H2,1-3H3
    • Chiave InChI: GJJYYMXBCYYXPQ-UHFFFAOYSA-N
    • Sorrisi: O=C(N1CCCC1=O)OC(C)(C)C

Proprietà calcolate

  • Massa esatta: 185.10500
  • Massa monoisotopica: 185.105
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 3
  • Complessità: 230
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 2
  • XLogP3: niente
  • Superficie polare topologica: 46.6A^2

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 1.086 g/mL at 25 °C(lit.)
  • Punto di ebollizione: 100-105 °C/0.5 mmHg(lit.)
  • Punto di infiammabilità: Gradi Fahrenheit:235,4°F
    Gradi Celsius:113°C
  • Indice di rifrazione: n20/D 1.466(lit.)
  • PSA: 46.61000
  • LogP: 1.48180
  • Solubilità: Non determinato

tert-Butyl 2-oxopyrrolidine-1-carboxylate Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315-H319-H335
  • Dichiarazione di avvertimento: P261-P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: S26; S36
  • Identificazione dei materiali pericolosi: Xi
  • Condizioni di conservazione:Sealed in dry,2-8°C
  • Frasi di rischio:R36/37/38

tert-Butyl 2-oxopyrrolidine-1-carboxylate Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T139347-25g
tert-Butyl 2-oxopyrrolidine-1-carboxylate
85909-08-6 ≥95%
25g
¥57.90 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T139347-5g
tert-Butyl 2-oxopyrrolidine-1-carboxylate
85909-08-6 ≥95%
5g
¥30.90 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T139347-100g
tert-Butyl 2-oxopyrrolidine-1-carboxylate
85909-08-6 ≥95%
100g
¥186.90 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T139347-500g
tert-Butyl 2-oxopyrrolidine-1-carboxylate
85909-08-6 ≥95%
500g
¥744.90 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T139347-10g
1-(tert-Butoxycarbonyl)-2-pyrrolidinone
85909-08-6 ≥95%
10g
¥153.00 2021-05-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T139347-1g
tert-Butyl 2-oxopyrrolidine-1-carboxylate
85909-08-6 ≥95%
1g
¥29.90 2023-08-31
Fluorochem
209938-1g
tert-Butyl 2-oxopyrrolidine-1-carboxylate
85909-08-6 95%
1g
£14.00 2022-03-01
TRC
B665945-1g
N-Boc-2-pyrrolidinone
85909-08-6
1g
$ 138.00 2023-09-08
TRC
B665945-10g
N-Boc-2-pyrrolidinone
85909-08-6
10g
$ 236.00 2023-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T23680-25g
tert-Butyl 2-oxopyrrolidine-1-carboxylate
85909-08-6
25g
¥158.0 2021-09-03

tert-Butyl 2-oxopyrrolidine-1-carboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: Sodium methoxide ,  (T-4)-Methoxy[2-[(methylamino-κN)methyl]phenyl-κC][2-[(methylamino)methyl]phenyl… ;  12 h, 70 °C
Riferimento
Double Molecular Recognition with Aminoorganoboron Complexes: Selective Alcoholysis of β-Dicarbonyl Derivatives
Oishi, Shunsuke; et al, Angewandte Chemie, 2012, 51(22), 5395-5399

Metodo di produzione 2

Condizioni di reazione
1.1 Catalysts: 4-(Dimethylamino)pyridine ;  16 h, 25 - 27 °C
Riferimento
An Efficient Synthesis of an αvβ3 Antagonist
Yasuda, Nobuyoshi; et al, Journal of Organic Chemistry, 2004, 69(6), 1959-1966

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Oxalyl chloride ,  Pyridine Solvents: Dichloromethane ;  4 h, rt
Riferimento
Syntheses of phosphonic esters of alendronate, pamidronate and neridronate
Guenin, Erwann; et al, European Journal of Organic Chemistry, 2007, (20), 3380-3391

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium periodate Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  10 min, rt
1.2 Catalysts: Ruthenium trichloride ;  16 h, rt
Riferimento
A facile approach to trans-4,5-pyrrolidine lactam and application in the synthesis of nemonapride and streptopyrrolidine
Huang, Wei; et al, Tetrahedron, 2011, 67(40), 7829-7837

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: tert-Butyl hydroperoxide ,  Iodobenzene diacetate Solvents: Nitromethane ,  Decane ;  30 min, 0 °C; 18 h, 0 °C
1.2 Reagents: Sodium sulfite
Riferimento
Oxidative transformation of cyclic ethers/amines to lactones/lactams using a DIB/TBHP protocol
Zhao, Yi; et al, RSC Advances, 2013, 3(43), 19765-19768

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Hydrochloric acid ,  Oxygen Catalysts: 1-Butanaminium, N,N,N-tributyl-, eicosa-μ-oxodi-μ5-oxodecaoxodecatungstate(4-) (… Solvents: Acetonitrile ,  Dichloromethane ,  Water ;  45 min, rt
Riferimento
Selective C(sp3)-H Aerobic Oxidation Enabled by Decatungstate Photocatalysis in Flow
Laudadio, Gabriele ; et al, Angewandte Chemie, 2018, 57(15), 4078-4082

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: 2,6-Dimethoxy-1,4-benzoquinone ,  (TB-5-22)-[[2,2′-[(Methylimino-κN)bis[3,1-propanediyl(nitrilo-κN)methylidyne]]bi… ,  Tetracarbonyl-μ-hydro[(1,2,3,4,5-η)-1-hydroxylato-2,3,4,5-tetraphenyl-2,4-cyclop… Solvents: Toluene ;  18 h, 100 °C
Riferimento
Biomimetic Aerobic Oxidation of Amino Alcohols to Lactams
Babu, Beneesh P.; et al, Chemistry - A European Journal, 2012, 18(37), 11524-11527

Metodo di produzione 8

Condizioni di reazione
Riferimento
Product class 10: γ-Lactams and larger ring lactams
Smith, M. B., Science of Synthesis, 2005, 21, 647-711

Metodo di produzione 9

Condizioni di reazione
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  2 h, rt
Riferimento
Enantioselective synthesis of martinelline chiral core and its diastereomer using asymmetric tandem Michael-aldol reaction
Yoshitomi, Yayoi; et al, Tetrahedron, 2008, 64(51), 11568-11579

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Oxygen ,  1-[(1,1-Dimethylethyl)dioxy]-1,2-benziodoxol-3(1H)-one Solvents: Benzene
Riferimento
Radical oxidation of amides and related compounds with hypervalent tert-butylperoxyiodanes: synthesis of imides and tert-butylperoxyamide acetals
Ochiai, Masahito; et al, Tetrahedron Letters, 1999, 40(30), 5541-5544

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: 2-Propanol, 2-methyl-, cerium(4+) salt Solvents: Toluene ;  6 h, rt
Riferimento
Cerium(IV) Carboxylate Photocatalyst for Catalytic Radical Formation from Carboxylic Acids: Decarboxylative Oxygenation of Aliphatic Carboxylic Acids and Lactonization of Aromatic Carboxylic Acids
Shirase, Satoru ; et al, Journal of the American Chemical Society, 2020, 142(12), 5668-5675

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Manganese, bis[4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis(1,1,1-tr… Solvents: Acetonitrile ,  1,2-Dichloroethane ;  12 h, 1 atm, 45 °C
Riferimento
Decarboxylative oxygenation of carboxylic acids with O2via a non-heme manganese catalyst
Guan, Renpeng; et al, Green Chemistry, 2022, 24(7), 2946-2952

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Cupric chloride ,  Oxygen Catalysts: Palladium Solvents: Acetonitrile ,  Water
Riferimento
Palladium(II)-mediated oxidative cyclization of N-acyl aminoalkynes: a new route to γ-lactams
Doan, Huynh Dong; et al, Tetrahedron Letters, 1999, 40(37), 6765-6768

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  20 min, 0 °C
1.2 rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
2.1 Reagents: Oxygen Catalysts: Manganese, bis[4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis(1,1,1-tr… Solvents: Acetonitrile ,  1,2-Dichloroethane ;  12 h, 1 atm, 45 °C
Riferimento
Decarboxylative oxygenation of carboxylic acids with O2via a non-heme manganese catalyst
Guan, Renpeng; et al, Green Chemistry, 2022, 24(7), 2946-2952

Metodo di produzione 15

Condizioni di reazione
1.1 -
2.1 Reagents: Oxalyl chloride ,  Pyridine Solvents: Dichloromethane ;  4 h, rt
Riferimento
Syntheses of phosphonic esters of alendronate, pamidronate and neridronate
Guenin, Erwann; et al, European Journal of Organic Chemistry, 2007, (20), 3380-3391

tert-Butyl 2-oxopyrrolidine-1-carboxylate Raw materials

tert-Butyl 2-oxopyrrolidine-1-carboxylate Preparation Products

tert-Butyl 2-oxopyrrolidine-1-carboxylate Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:85909-08-6)tert-Butyl 2-oxopyrrolidine-1-carboxylate
Numero d'ordine:A26567
Stato delle scorte:in Stock
Quantità:1kg
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Monday, 2 September 2024 16:03
Prezzo ($):159.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:85909-08-6)tert-Butyl 2-oxopyrrolidine-1-carboxylate
A26567
Purezza:99%
Quantità:1kg
Prezzo ($):159.0
Email